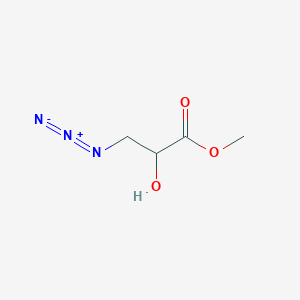

Methyl 3-azido-2-hydroxypropionate

Description

Methyl 3-azido-2-hydroxypropionate is a multifunctional organic compound characterized by a methyl ester backbone with adjacent azide (-N₃) and hydroxyl (-OH) substituents at the 3- and 2-positions, respectively. Its molecular formula is C₄H₇N₃O₃, yielding a molecular weight of 145.12 g/mol. The compound combines the reactivity of an azide group (useful in click chemistry and bioconjugation) with the ester’s hydrolytic sensitivity and the hydroxyl group’s polarity.

Properties

Molecular Formula |

C4H7N3O3 |

|---|---|

Molecular Weight |

145.12 g/mol |

IUPAC Name |

methyl 3-azido-2-hydroxypropanoate |

InChI |

InChI=1S/C4H7N3O3/c1-10-4(9)3(8)2-6-7-5/h3,8H,2H2,1H3 |

InChI Key |

WXPNOMLJKFTBSM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN=[N+]=[N-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Functional Group Variations

a) Methyl 3-aminopyrazinecarboxylate ()

- Molecular Formula : C₆H₇N₃O₂

- Molecular Weight : 153.14 g/mol

- Functional Groups: Methyl ester, amino (-NH₂), pyrazine ring.

- Key Differences: The pyrazine ring introduces aromaticity and planar geometry, contrasting with the aliphatic propionate chain in the target compound. The amino group is less reactive than the azide, limiting utility in click chemistry. Both compounds share solubility in polar aprotic solvents (e.g., DMSO, methanol) due to ester and polar substituents .

b) Azidothymidine (AZT) ()

- Molecular Formula : C₁₀H₁₃N₅O₄

- Functional Groups : Azide, thymine nucleoside.

- Key Differences : AZT’s azide is part of a nucleoside analog, enabling antiviral activity via DNA chain termination. In contrast, Methyl 3-azido-2-hydroxypropionate lacks a sugar backbone, making it unsuitable for antiviral use but more versatile in synthetic organic chemistry .

c) 3-Hydroxypropionic Acid (3-HP) ()

- Molecular Formula : C₃H₆O₃

- Functional Groups : Carboxylic acid, hydroxyl.

- Key Differences : 3-HP is a free acid with industrial applications in bioplastics and acrylate production. Methyl esterification in the target compound enhances volatility and alters solubility, while the azide adds unique reactivity .

Functional Group Reactivity

Azide Group

- Methyl 3-azido-2-hydroxypropionate : The azide enables Huisgen cycloaddition (click chemistry) for bioconjugation.

- AZT : Azide participates in metabolic inhibition but lacks click reactivity due to steric and electronic constraints in the nucleoside structure .

Ester Group

- Methyl Esters in Resin Compounds (): Esters like sandaracopimaric acid methyl ester exhibit stability in non-polar matrices, whereas Methyl 3-azido-2-hydroxypropionate’s polar substituents may increase hydrolytic sensitivity .

- Methyl Salicylate () : A simple aromatic ester with analgesic properties. Unlike the target compound, it lacks azide functionality, limiting its use in synthetic chemistry .

Hydroxyl Group

- The hydroxyl group in the target compound enhances solubility in water and alcohols, similar to 3-HP (). However, steric hindrance from the adjacent azide may reduce hydrogen-bonding efficiency compared to unsubstituted hydroxypropionates .

Physical and Chemical Properties

*Inferred based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.